![molecular formula C19H20N2O4 B3011958 Isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 314028-37-0](/img/structure/B3011958.png)
Isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
The compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon with the formula C10H8 . It’s made up of two fused benzene rings and is a white crystalline solid with a characteristic odor that is detectable at concentrations as low as 0.08 ppm by mass .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction . This technique provides information about the arrangement of atoms in a crystal and the chemical bonds between them .Chemical Reactions Analysis
Naphthaldehyde-based Schiff base dyes have shown interesting properties such as aggregation-induced emission and high-contrast reversible mechanochromic luminescence . These properties are due to the unique molecular structure and the specific chemical reactions they undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . These properties include melting point, boiling point, density, molecular formula, molecular weight, and toxicity information .Scientific Research Applications
Thermodynamic Properties and Synthesis
- The study of thermodynamic properties of related tetrahydropyrimidine carboxylic acid esters, including enthalpies of combustion, formation, and phase transition behaviors, provides foundational knowledge for understanding the physical characteristics and chemical behavior of similar compounds (Klachko et al., 2020).
- Research on the synthesis and structural transformation of related pyrimidine derivatives highlights the versatility and reactivity of these compounds in chemical synthesis, offering insights into potential applications in medicinal chemistry and material science (Bullock et al., 1972).
Bioactivity and Drug Design
- Investigations into the binding interactions of pyrimidine derivatives with bovine serum albumin (BSA) provide a glimpse into the bioactivity potential of these compounds. This research could inform drug design strategies by understanding how these molecules interact with biological targets (Pisudde et al., 2018).
- The green synthesis of analgesic and antipyretic agents, exploring the use of environmentally friendly methods to develop compounds with potential therapeutic applications, reflects the growing trend of sustainable practices in drug discovery (Reddy et al., 2014).
Antimicrobial Evaluation
- The synthesis and subsequent evaluation of novel dihydropyrimidine-5-carboxylic acids for antimicrobial properties underscore the relevance of such compounds in addressing microbial resistance and developing new antibiotics (Shastri & Post, 2019).
Structural and Molecular Studies
- Structural characterizations and molecular docking studies of novel Schiff base ligands derived from pyrimidine and their metal complexes, focusing on DNA interaction and potential drug efficacy, demonstrate the utility of these compounds in molecular biology and drug development (Kurt et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It has been suggested that it exhibits both aggregation enhanced emission (aiee) and excited state intramolecular proton transfer (esipt) characteristics . These unique properties could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s esipt characteristic suggests that it may influence proton transfer reactions within biochemical pathways .
Pharmacokinetics
The compound’s molecular structure and properties can influence its bioavailability .
Result of Action
Its esipt characteristic suggests that it may influence the proton transfer reactions at a molecular level, potentially affecting cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound exhibits a reversible mechanochromism from yellow to orange emission under external stimulus and back to yellow emission by fuming under a dichloromethane atmosphere . This suggests that changes in the physical environment can directly impact the compound’s properties and behavior.
Safety and Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-10(2)25-18(23)15-11(3)20-19(24)21-17(15)16-13-7-5-4-6-12(13)8-9-14(16)22/h4-10,17,22H,1-3H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNPYPJBZINQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC3=CC=CC=C32)O)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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